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Compound of Interest

Compound Name: 1-Butyl-2-cyclohexen-1-ol

Cat. No.: B15431045 Get Quote

For Immediate Release

This technical guide provides a detailed overview of the predicted spectral data for 1-Butyl-2-
cyclohexen-1-ol, a valuable intermediate in organic synthesis. Due to the limited availability of

direct experimental spectra for this compound in public databases, this document presents a

comprehensive analysis based on the known spectral characteristics of structurally related

analogs. This guide is intended for researchers, scientists, and professionals in drug

development and chemical manufacturing.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 1-Butyl-2-cyclohexen-1-ol. These predictions are

derived from the analysis of analogous compounds, including 2-cyclohexen-1-ol, 1-

butylcyclohexanol, and 1-butyl-1-cyclohexene.

Table 1: Predicted ¹H NMR Spectral Data for 1-Butyl-2-
cyclohexen-1-ol
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 5.8-6.0 m 1H =CH- (vinyl)

~ 5.6-5.8 m 1H =CH- (vinyl)

~ 2.0-2.2 m 2H Allylic CH₂

~ 1.8-2.0 m 1H OH

~ 1.5-1.7 m 4H Cyclohexene CH₂

~ 1.2-1.5 m 4H Butyl CH₂

~ 0.9 t 3H Butyl CH₃

Table 2: Predicted ¹³C NMR Spectral Data for 1-Butyl-2-
cyclohexen-1-ol
Solvent: CDCl₃

Chemical Shift (δ, ppm) Assignment

~ 130-135 =CH- (vinyl)

~ 125-130 =CH- (vinyl)

~ 70-75 C-OH (quaternary)

~ 35-40 Allylic CH₂

~ 25-35 Butyl CH₂ / Cyclohexene CH₂

~ 22-25 Butyl CH₂

~ 14 Butyl CH₃

Table 3: Predicted IR Spectral Data for 1-Butyl-2-
cyclohexen-1-ol
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3600-3200 Broad O-H stretch (alcohol)

~ 3100-3000 Medium =C-H stretch (vinyl)

~ 3000-2850 Strong C-H stretch (aliphatic)

~ 1650 Medium C=C stretch (alkene)

~ 1100-1000 Strong C-O stretch (alcohol)

Table 4: Predicted Mass Spectrometry (MS) Data for 1-
Butyl-2-cyclohexen-1-ol
Ionization Mode: Electron Ionization (EI)

m/z Predicted Identity of Fragment

154 [M]⁺ (Molecular Ion)

136 [M - H₂O]⁺

97 [M - C₄H₉]⁺ (Loss of butyl group)

81 [C₆H₉]⁺ (Cyclohexenyl cation)

57 [C₄H₉]⁺ (Butyl cation)

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for a

liquid alcohol sample such as 1-Butyl-2-cyclohexen-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of

deuterated chloroform (CDCl₃).
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference

standard (δ 0.00 ppm).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer. For ¹H NMR, a sufficient number of scans should be averaged to obtain a

good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to

the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide

(KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR)

spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates

should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g.,

methanol or dichloromethane) into the mass spectrometer via direct infusion or through a

gas chromatography (GC) system for separation from any impurities.

Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of

approximately 40-200 amu.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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A generalized workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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